N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide
Overview
Description
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is an organic compound with a complex structure that includes a sulfonyl group, a methoxy group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps. One common method includes the following steps:
Formation of the Sulfonyl Group: The starting material, 4-methoxy-3-methylphenyl, is reacted with sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative.
Introduction of the Glycinamide Moiety: The sulfonyl derivative is then reacted with glycine or a glycine derivative under appropriate conditions to introduce the glycinamide group.
Methylation and Pyridinylmethyl Substitution: The final steps involve methylation of the nitrogen atom and substitution with a pyridin-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the sulfonyl group may yield a sulfide derivative.
Scientific Research Applications
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
- N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)glycinamide
Uniqueness
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-10-15(7-8-16(13)24-3)25(22,23)20(2)12-17(21)19-11-14-6-4-5-9-18-14/h4-10H,11-12H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCFCQZLLFRXKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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